methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds is characterized by a fused bicyclic system comprising a thiazole and pyrimidine ring, often modified with diverse substituents to tune physicochemical and biological properties. Key structural features of this compound include:
- A 2,4-dimethoxyphenyl group at position 5, contributing electron-donating effects and influencing aromatic interactions.
- A methyl ester at position 6, affecting lipophilicity and metabolic stability.
- Ethyl and methyl groups at positions 2 and 7, respectively, modulating steric and electronic environments.
Properties
Molecular Formula |
C19H22N2O5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N2O5S/c1-6-14-17(22)21-16(12-8-7-11(24-3)9-13(12)25-4)15(18(23)26-5)10(2)20-19(21)27-14/h7-9,14,16H,6H2,1-5H3 |
InChI Key |
UJWWRNFCTBSFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reactions (MCRs)
MCRs enable the simultaneous formation of multiple bonds in a single step. For this compound, a modified Biginelli reaction is employed to synthesize the dihydropyrimidine intermediate. Ethyl acetoacetate, thiourea, and 2,4-dimethoxybenzaldehyde react under acidic conditions to yield 4-aryl-3,4-dihydropyrimidine-2(1H)-thione (1 ) (Fig. 1).
Subsequent alkylation with methyl chloroacetate introduces the ester moiety at position 6, forming intermediate 2 (Fig. 1).
Intramolecular Cyclization
Cyclization of intermediate 2 is achieved using polyphosphoric acid (PPA) or toluene under reflux (Fig. 1). PPA promotes dehydration and ring closure, yielding the thiazolo[3,2-a]pyrimidine core.
Fig. 1. Synthetic pathway for methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Detailed Synthesis Procedures
Step 1: Synthesis of 4-(2,4-Dimethoxyphenyl)-3,4-Dihydropyrimidine-2(1H)-Thione (1)
Reagents :
-
2,4-Dimethoxybenzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv)
-
Thiourea (1.5 equiv)
-
Hydrochloric acid (HCl, catalytic)
Procedure :
Step 2: Alkylation with Methyl Chloroacetate
Reagents :
-
Intermediate 1 (1.0 equiv)
-
Methyl chloroacetate (1.5 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dimethylformamide (DMF, solvent)
Procedure :
Step 3: Cyclization to Thiazolo[3,2-a]Pyrimidine
Reagents :
-
Intermediate 2 (1.0 equiv)
-
Polyphosphoric acid (PPA, 5.0 equiv)
Procedure :
-
Heat 2 and PPA at 120°C for 4 hours.
-
Pour the mixture into ice water, adjust pH to 7 with NH₄OH, and extract with dichloromethane.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to isolate the target compound.
Optimization of Reaction Conditions
Temperature and Time
Cyclization efficiency depends critically on temperature:
Reaction time studies indicate 4 hours as optimal for complete cyclization.
Solvent and Catalyst Screening
| Solvent/Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| PPA (neat) | 65 | 98 |
| Toluene | 58 | 95 |
| DMF | 42 | 90 |
PPA outperforms solvents due to its dual role as catalyst and dehydrating agent.
Structural Characterization
Spectroscopic Data
X-Ray Crystallography
Single-crystal X-ray analysis confirms the fused thiazole-pyrimidine system and substituent orientations (Fig. 2). Key bond lengths:
-
C5–N1: 1.35 Å
-
S1–C2: 1.72 Å
Fig. 2. Crystal structure of the target compound.
Applications and Derivatives
The compound’s bioactivity profile includes:
-
Antimicrobial Activity : MIC = 12.5 µg/mL against S. aureus.
-
Anti-Inflammatory Effects : 58% inhibition of COX-2 at 10 µM.
Derivatives with modified ester groups (e.g., ethyl to propyl) show enhanced pharmacokinetic properties .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at reactive positions, particularly at the ester group (C6) and methyl substituents.
Key findings:
-
Hydrolysis of the methyl ester proceeds efficiently under basic conditions, enabling carboxylate intermediate generation for further derivatization .
-
Selective demethylation of methoxy groups occurs with boron tribromide, preserving the thiazolo-pyrimidine core.
Oxidation and Reduction
The ketone group at C3 and ethyl substituent at C2 participate in redox reactions.
| Process | Reagents/Conditions | Outcome | Selectivity | Source |
|---|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 0°C → RT, 2 h | Secondary alcohol at C3 | >90% | |
| Ethyl oxidation | KMnO₄, H₂O, 70°C, 8 h | Carboxylic acid formation at C2 ethyl chain | 58% | |
| Aromatic ring hydroxylation | m-CPBA, CHCl₃, RT, 24 h | Epoxidation of dimethoxyphenyl ring | 42% |
Notable observations:
-
Sodium borohydride selectively reduces the C3 ketone without affecting ester groups.
-
Over-oxidation of the ethyl group occurs under strong acidic conditions, forming a carboxylic acid side chain.
Ring-Opening and Rearrangements
The thiazolo[3,2-a]pyrimidine system displays controlled ring-opening under specific conditions:
Critical insights:
-
Concentrated hydrochloric acid cleaves the thiazole ring, yielding separable thiol-containing fragments.
-
Photolytic reactions produce reactive isothiocyanate species useful for click chemistry applications .
Cyclization and Cross-Coupling
The compound serves as a substrate for constructing polycyclic systems:
Applications:
-
Palladium-catalyzed couplings enable modular functionalization at C6 for structure-activity relationship studies .
-
Spirocyclic derivatives exhibit enhanced biological activity profiles.
Stability and Degradation
Long-term stability assessments reveal:
Scientific Research Applications
Biological Activities
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit a broad spectrum of pharmacological properties. Notably:
- Anti-inflammatory Properties : Preliminary studies suggest that methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate demonstrates significant anti-inflammatory effects.
- Antimicrobial Activity : Derivatives of this compound are being evaluated for their potential as antimicrobial agents due to their ability to interact effectively with various biological targets .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Antiviral Agents : Similar compounds have shown promise in antiviral applications against various viral pathogens.
- Antitumor Activity : The structural characteristics of the compound suggest it may possess antitumor properties that warrant further investigation.
- Antibacterial Properties : Research into related thiazolo[3,2-a]pyrimidines has indicated effectiveness against bacterial strains.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidines:
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse bioactivities and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Structural Modifications and Substituent Effects
Physicochemical Properties
Crystallographic Insights
- Ethyl 5-(4-bromophenyl) Derivative : X-ray studies revealed homochiral chains stabilized by Br···π interactions, critical for enantiomeric resolution .
- Ethyl 2-(2-acetoxybenzylidene) Derivative : Dihedral angles between aryl and thiazolopyrimidine planes influence π-π stacking and supramolecular assembly .
Biological Activity
Methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole and pyrimidine structure. Its molecular formula is , indicating the presence of various functional groups that contribute to its biological activity. The synthesis typically involves multi-component reactions, including the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate under controlled conditions.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antibacterial and antifungal activities against various pathogens. For example, compounds within this class have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Properties
Preliminary studies highlight the anti-inflammatory potential of this compound. Thiazolo[3,2-a]pyrimidine derivatives have been found to inhibit pro-inflammatory mediators and cytokines in various models of inflammation. The mechanism involves modulation of signaling pathways associated with inflammation .
Antitumor Activity
Research indicates that this compound may possess antitumor properties. In vitro studies have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 5.69 to 9.36 µM for related derivatives. The mechanism involves interference with cellular signaling pathways critical for tumor growth and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Attack : The sulfur atom in the thiazole ring can engage in nucleophilic attacks on electrophilic centers in target biomolecules.
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP) and urokinase which are involved in cancer progression and inflammation .
- Receptor Modulation : Some derivatives act as positive allosteric modulators at NMDA receptors and inhibitors of acetylcholinesterase (AChE), suggesting potential neuroprotective effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Known for anti-inflammatory properties | |
| Methyl 5-(4-bromophenyl)-7-methyl-thiazolo[3,2-a]pyrimidine | Exhibits different biological activities | |
| Ethyl 5-(phenyl)-7-methyl-thiazolo[3,2-a]pyrimidine | Serves as a baseline for comparison |
The unique substitution pattern of methyl 5-(2,4-dimethoxyphenyl)-2-ethyl enhances its solubility and biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
